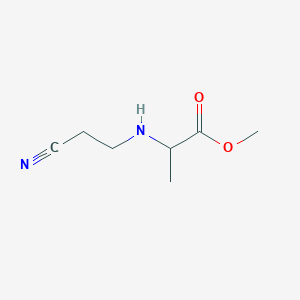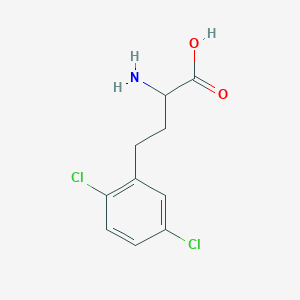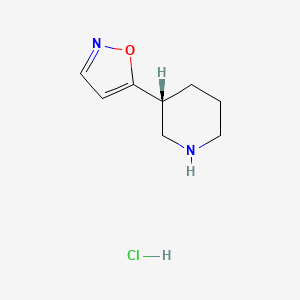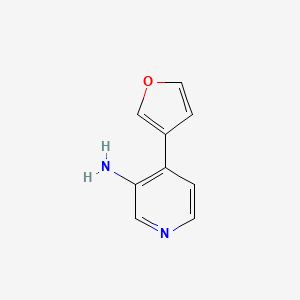
Platinum(II)(2,2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(II) complexes are a fascinating class of compounds known for their square-planar molecular geometry and rich charge-transfer transitions. These complexes have been extensively studied due to their unique photophysical and electronic properties, which make them suitable for various applications, including stimuli-responsive materials and anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platinum(II) complexes can be synthesized using various methods. One common approach involves the reaction of platinum(II) chloride with ligands such as 2,2’-bipyridine or 2,2’:6’,2’'-terpyridine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method involves the use of β-diketonate derivatives, where β-iminoketones react with platinum(II) chloride to form the desired complexes .
Industrial Production Methods
In industrial settings, the production of platinum(II) complexes often involves metal organic chemical vapor deposition (MOCVD). This method allows for the deposition of platinum films and heterostructures on complex-shaped supports at temperatures up to 300°C. The use of volatile precursors, such as platinum acetylacetonate, ensures high purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(II) complexes undergo various types of chemical reactions, including:
Oxidation: Platinum(II) can be oxidized to platinum(IV) in the presence of strong oxidizing agents.
Reduction: Platinum(II) can be reduced to platinum(0) using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where one ligand in the platinum(II) complex is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or chlorine gas can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine are common reducing agents.
Substitution: Ligands such as phosphines, amines, or pyridines can be used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) nanoparticles.
Substitution: New platinum(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Platinum(II) complexes have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various organic reactions, including hydrogenation and oxidation.
Biology: Employed in the study of DNA interactions and as probes for biological imaging.
Medicine: Platinum(II) complexes, such as cisplatin, are well-known anticancer agents used in chemotherapy.
Industry: Utilized in the production of light-emitting diodes (LEDs), sensors, and photocatalysts.
Wirkmechanismus
The mechanism of action of platinum(II) complexes, particularly in anticancer applications, involves the formation of covalent bonds with DNA. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death. The complexes can also interact with proteins and other biomolecules, disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A widely used platinum(II) anticancer drug.
Carboplatin: A platinum(II) complex with a similar mechanism of action but reduced side effects.
Oxaliplatin: Another platinum(II) anticancer agent with a different spectrum of activity.
Uniqueness
Platinum(II) complexes are unique due to their ability to form strong metal-ligand bonds and undergo various charge-transfer transitions. This makes them highly versatile for applications in materials science, medicine, and catalysis .
Eigenschaften
Molekularformel |
C15H14N3OPt+ |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
oxidanium;2,6-dipyridin-2-ylpyridine;platinum |
InChI |
InChI=1S/C15H11N3.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H2;/p+1 |
InChI-Schlüssel |
HSRCZJGKBXFVHK-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



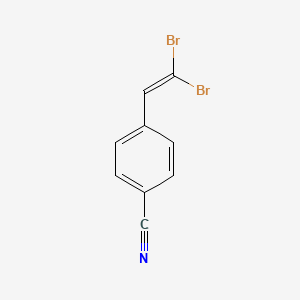
![1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B12311444.png)
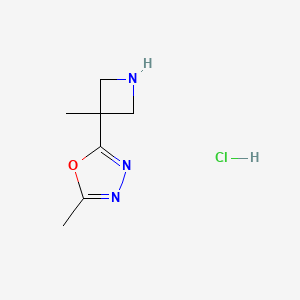
![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)

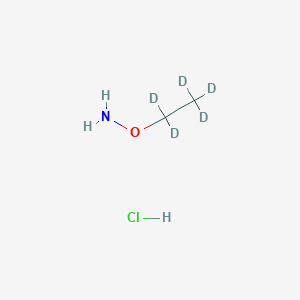

![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
